9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

Catalog No.
S540615
CAS No.
352519-21-2
M.F
C19H25N5O3
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amin...

CAS Number

352519-21-2

Product Name

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

IUPAC Name

9-butyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H25N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h8-9,11H,5-7,10H2,1-4H3,(H2,20,21,22)

InChI Key

TUOSCZDRWRYPRS-UHFFFAOYSA-N

SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

PU3; PU-3; PU 3;

Canonical SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC

Description

The exact mass of the compound 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is 371.1957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a member of the purine family, specifically classified as a 6-aminopurine. Its molecular formula is C₁₉H₂₅N₅O₃, and it has a molecular weight of approximately 371.43 g/mol . The compound features a butyl group at the 9-position and a 3,4,5-trimethoxybenzyl substituent at the 8-position of the purine ring. This structural configuration contributes to its unique chemical properties and biological activities.

The chemical behavior of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine can be characterized by its reactivity with various electrophiles and nucleophiles due to the presence of multiple functional groups. It can undergo:

  • Nucleophilic substitutions: The amino group at position 6 can react with electrophiles.
  • Alkylation reactions: The butyl group can participate in further alkylation processes.
  • Hydrolysis: Under acidic or basic conditions, the methoxy groups may be hydrolyzed to yield phenolic compounds.

These reactions are significant for potential modifications that enhance its pharmacological properties.

Research indicates that 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine exhibits various biological activities, including:

  • Antitumor effects: The compound has shown promise in inhibiting cancer cell proliferation.
  • Antiviral properties: It may also possess activity against certain viral infections.
  • Cytotoxicity: Studies suggest it can induce apoptosis in specific cancer cell lines .

These activities make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the purine core: Starting from simpler purine derivatives through condensation reactions.
  • Alkylation: Introducing the butyl group via alkylation of a suitable precursor.
  • Benzyl substitution: Attaching the 3,4,5-trimethoxybenzyl moiety through nucleophilic substitution or coupling reactions.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine are primarily in medicinal chemistry and pharmacology:

  • Drug development: Its antitumor and antiviral properties make it a candidate for new drug formulations.
  • Research tool: It can be used in studies investigating purine metabolism and signaling pathways.

These applications highlight its relevance in both academic research and pharmaceutical industries.

Interaction studies involving 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine focus on its binding affinities with various biological targets:

  • Enzyme inhibition: Investigations into its effects on enzymes involved in nucleotide metabolism have been conducted.
  • Receptor interactions: Studies assessing its binding to specific receptors can provide insights into its mechanism of action.

Understanding these interactions is crucial for elucidating its pharmacodynamics and potential side effects.

Several compounds share structural similarities with 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine. Notable examples include:

Compound NameMolecular FormulaKey Features
9-Butyl-8-(2-chloro-3,4,5-trimethoxy-benzyl)-9H-purin-6-amineC₁₉H₂₄ClN₅O₃Contains a chloro substituent instead of a methoxy group
9-Ethyl-8-(3,4-dimethoxybenzyl)-9H-purin-6-amineC₁₇H₂₃N₅O₂Shorter ethyl chain; fewer methoxy groups
2-Amino-6-(3,4-dimethoxyphenyl)-purineC₁₃H₁₅N₅O₂Lacks butyl group; simpler structure

These comparisons highlight the uniqueness of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine in terms of its complex substituents and potential biological activities. Its distinct structural features may contribute to its specific mechanisms of action and therapeutic potentials.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

371.19573968 g/mol

Monoisotopic Mass

371.19573968 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

9-Butyl-8-(3,4,5-Trimethoxybenzyl)-9h-Purin-6-Amine

Dates

Modify: 2024-02-18
1: Li W, Jiang N, Li B, Wan M, Chang X, Liu H, Zhang L, Yin S, Qi H, Liu S. Antioxidant activity of purified ulvan in hyperlipidemic mice. Int J Biol Macromol. 2018 Jul 1;113:971-975. doi: 10.1016/j.ijbiomac.2018.02.104. Epub 2018 Feb 21. PubMed PMID: 29476858.
2: Cary SK, Galley SS, Marsh ML, Hobart DL, Baumbach RE, Cross JN, Stritzinger JT, Polinski MJ, Maron L, Albrecht-Schmitt TE. Incipient class II mixed valency in a plutonium solid-state compound. Nat Chem. 2017 Sep;9(9):856-861. doi: 10.1038/nchem.2777. Epub 2017 May 8. PubMed PMID: 28837172.
3: Jeong JH, Oh YJ, Kwon TK, Seo YH. Chalcone-templated Hsp90 inhibitors and their effects on gefitinib resistance in non-small cell lung cancer (NSCLC). Arch Pharm Res. 2017 Jan;40(1):96-105. doi: 10.1007/s12272-016-0848-z. Epub 2016 Oct 21. PubMed PMID: 27770383.
4: Jiang J, Li L, Li K, Li G, You F, Zuo Y, Li Y, Li J. Antibacterial nanohydroxyapatite/polyurethane composite scaffolds with silver phosphate particles for bone regeneration. J Biomater Sci Polym Ed. 2016 Nov;27(16):1584-98. doi: 10.1080/09205063.2016.1221699. Epub 2016 Aug 19. PubMed PMID: 27501157.
5: Sweetser PW, Hilton EJ. Osteology of the crescent gunnel Pholis laeta and the phylogeny of the family Pholidae (Cottiformes, Zoarcoidei). J Fish Biol. 2016 Sep;89(3):1666-91. doi: 10.1111/jfb.13084. Epub 2016 Jul 27. PubMed PMID: 27460961.
6: Trendowski M. PU-H71: An improvement on nature's solutions to oncogenic Hsp90 addiction. Pharmacol Res. 2015 Sep;99:202-16. doi: 10.1016/j.phrs.2015.06.007. Epub 2015 Jun 25. Review. PubMed PMID: 26117427.
7: Wang J, Zuo Y, Zhao M, Jiang J, Man Y, Wu J, Hu Y, Liu C, Li Y, Li J. Physicochemical and biological properties of a novel injectable polyurethane system for root canal filling. Int J Nanomedicine. 2015 Jan 17;10:697-709. doi: 10.2147/IJN.S74025. eCollection 2015. PubMed PMID: 25653518; PubMed Central PMCID: PMC4303460.
8: Dunna NR, Bandaru S, Akare UR, Rajadhyax S, Gutlapalli VR, Yadav M, Nayarisseri A. Multiclass comparative virtual screening to identify novel Hsp90 inhibitors: a therapeutic breast cancer drug target. Curr Top Med Chem. 2015;15(1):57-64. PubMed PMID: 25579569.
9: Jeong CH, Park HB, Jang WJ, Jung SH, Seo YH. Discovery of hybrid Hsp90 inhibitors and their anti-neoplastic effects against gefitinib-resistant non-small cell lung cancer (NSCLC). Bioorg Med Chem Lett. 2014 Jan 1;24(1):224-7. doi: 10.1016/j.bmcl.2013.11.034. Epub 2013 Nov 22. PubMed PMID: 24345447.
10: Li G, Liu Y, Li D, Zhang L, Xu K. A comparative study on structure-property elucidation of P3/4HB and PEG-based block polyurethanes. J Biomed Mater Res A. 2012 Sep;100(9):2319-29. doi: 10.1002/jbm.a.34173. Epub 2012 Apr 24. PubMed PMID: 22529029.
11: Yi WP, Sun Z, Wu L, Shi GF, Zhu GL, Li YX, Gu JL, Xu QM. [Effects of coated controlled release urea combined with conventional urea on winter wheat growth and soil NO3- -N]. Ying Yong Sheng Tai Xue Bao. 2011 Mar;22(3):687-93. Chinese. PubMed PMID: 21657025.
12: Li G, Li P, Qiu H, Li D, Su M, Xu K. Synthesis, characterizations and biocompatibility of alternating block polyurethanes based on P3/4HB and PPG-PEG-PPG. J Biomed Mater Res A. 2011 Jul;98(1):88-99. doi: 10.1002/jbm.a.33100. Epub 2011 Apr 28. PubMed PMID: 21538829.
13: Ou W, Qiu H, Chen Z, Xu K. Biodegradable block poly(ester-urethane)s based on poly(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymers. Biomaterials. 2011 Apr;32(12):3178-88. doi: 10.1016/j.biomaterials.2011.01.031. Epub 2011 Feb 18. PubMed PMID: 21310479.
14: So JW, Kim S, Park JS, Kim BH, Jung SH, Shin SC, Cho CW. Preparation and evaluation of solid lipid nanoparticles with JSH18 for skin-whitening efficacy. Pharm Dev Technol. 2010 Jul-Aug;15(4):415-20. doi: 10.3109/10837450903262066. PubMed PMID: 19775236.
15: Hung WC, Shau MD, Kao HC, Shih MF, Cherng JY. The synthesis of cationic polyurethanes to study the effect of amines and structures on their DNA transfection potential. J Control Release. 2009 Jan 5;133(1):68-76. doi: 10.1016/j.jconrel.2008.09.082. Epub 2008 Oct 4. PubMed PMID: 18930774.
16: Yan A, Grant GH, Richards WG. Dynamics of conserved waters in human Hsp90: implications for drug design. J R Soc Interface. 2008 Dec 6;5 Suppl 3:S199-205. doi: 10.1098/rsif.2008.0331.focus. PubMed PMID: 18826913; PubMed Central PMCID: PMC2586097.
17: Muranaka K, Sano A, Ichikawa S, Matsuda A. Synthesis of Hsp90 inhibitor dimers as potential antitumor agents. Bioorg Med Chem. 2008 Jun 1;16(11):5862-70. doi: 10.1016/j.bmc.2008.04.070. Epub 2008 May 1. PubMed PMID: 18487051.
18: Luksiene B, Druteikiene R. Study of plutonium migration and/or accumulation in soil under field and laboratory conditions. Arh Hig Rada Toksikol. 2006 Mar;57(1):17-22. PubMed PMID: 16605162.
19: Wright L, Barril X, Dymock B, Sheridan L, Surgenor A, Beswick M, Drysdale M, Collier A, Massey A, Davies N, Fink A, Fromont C, Aherne W, Boxall K, Sharp S, Workman P, Hubbard RE. Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. Chem Biol. 2004 Jun;11(6):775-85. PubMed PMID: 15217611.
20: Liu HC, Lyu PC, Leong MK, Tsai KC, Hsiue GH. 3D-QSAR studies on PU3 analogues by comparative molecular field analysis. Bioorg Med Chem Lett. 2004 Feb 9;14(3):731-4. PubMed PMID: 14741278.

Explore Compound Types